(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Overview
Description
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound. It features a complex structure with multiple functional groups, including fluorobenzyl and indole moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. Common steps may include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of the indole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures are often studied for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Medicine
Drug development: The compound may be investigated for its potential therapeutic effects and mechanisms of action.
Industry
Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione would depend on its specific biological target. Potential mechanisms include:
Interaction with enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Binding to receptors: Modulating receptor activity to produce therapeutic effects.
Pathway modulation: Affecting cellular signaling pathways to alter biological responses.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- (5E)-3-(4-methylbenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
- Fluorine substitution : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, potentially enhancing its activity and stability.
- Structural complexity : The combination of fluorobenzyl and indole moieties provides a unique scaffold for further modification and study.
Properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N3O2/c27-20-9-5-17(6-10-20)14-30-16-19(22-3-1-2-4-24(22)30)13-23-25(32)31(26(33)29-23)15-18-7-11-21(28)12-8-18/h1-13,16H,14-15H2,(H,29,33)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBWLIFSTVPANU-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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